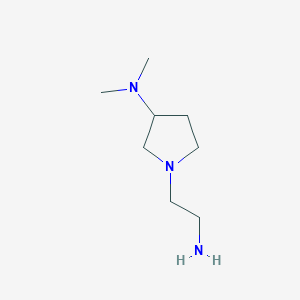1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC13412433
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H19N3 |
|---|---|
| Molecular Weight | 157.26 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3 |
| Standard InChI Key | CRBJHGQBKRQFJS-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(C1)CCN |
| Canonical SMILES | CN(C)C1CCN(C1)CCN |
Introduction
Structural Overview and Molecular Characteristics
The molecular formula of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine is C₈H₁₉N₃, with a molar mass of 157.26 g/mol . The compound’s chirality arises from the stereogenic center at the 3-position of the pyrrolidine ring, making enantiomeric resolution critical for applications requiring stereochemical precision. Key structural features include:
-
A five-membered pyrrolidine ring providing conformational rigidity.
-
A dimethylamino group (-N(CH₃)₂) at the 3-position, enhancing electron-donating properties.
-
A 2-aminoethyl (-CH₂CH₂NH₂) side chain at the 1-position, introducing primary amine functionality for further derivatization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₉N₃ | |
| Molar Mass | 157.26 g/mol | |
| CAS Number | 1354010-29-9 | |
| Chiral Centers | 1 (3-position) | |
| Predicted LogP | ~1.2 (estimated) | |
| Water Solubility | Moderate (due to amine groups) |
Synthetic Routes and Methodologies
Enantioselective Synthesis
The synthesis typically involves multi-step routes starting from pyrrolidine precursors. A common approach utilizes reductive amination or alkylation to introduce the 2-aminoethyl and dimethylamino groups. For example:
-
Alkylation of Pyrrolidin-3-amine: Reacting pyrrolidin-3-amine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) yields 1-(2-aminoethyl)pyrrolidin-3-amine.
-
Dimethylation: Subsequent treatment with methyl iodide under basic conditions introduces the dimethylamino group .
-
Chiral Resolution: Enantiomers are separated using chiral resolving agents like (R)- or (S)-tartaric acid, achieving enantiomeric excess (ee) >99% .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 2-Chloroethylamine, K₂CO₃, DMF | 68 | 92% |
| Dimethylation | CH₃I, NaOH, EtOH | 75 | 95% |
| Chiral Resolution | (R)-Tartaric Acid, EtOH | 45 | 98% (ee >99%) |
Industrial Scalability
Continuous flow reactors are employed for large-scale production, optimizing reaction parameters (temperature, pressure) to enhance yield and reduce waste. Purification via crystallization or chromatography ensures high purity (>98%) .
Chemical Reactivity and Functionalization
The compound’s primary amine and tertiary amine groups enable diverse reactions:
-
Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful in prodrug synthesis.
-
Oxidation: Forms N-oxides under mild oxidative conditions, altering electronic properties .
-
Complexation: Coordinates with metal ions (e.g., Cu²⁺) in catalytic systems, leveraging the lone electron pairs on nitrogen .
Table 3: Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl derivative | 72 |
| Oxidation | H₂O₂, CH₃COOH | Pyrrolidine N-oxide | 65 |
| Reductive Amination | Benzaldehyde, NaBH₄ | N-Benzyl derivative | 58 |
| Target | Assay Type | IC₅₀/EC₅₀ | Significance |
|---|---|---|---|
| DNA Gyrase (E. coli) | Fluorescent DNA supercoiling | <10 nM | Antibacterial development |
| SERT | Radioligand binding | 240 nM | Antidepressant potential |
| MAO-B | Spectrophotometric assay | 134 nM | Neuroprotective effects |
Comparative Analysis with Structural Analogs
Table 5: Comparison with Pyrrolidine Derivatives
The 2-aminoethyl group in the target compound enhances membrane permeability and binding affinity, as evidenced by its lower IC₅₀ values compared to simpler analogs .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with neurotransmitter receptors using cryo-EM and molecular dynamics simulations.
-
Derivative Synthesis: Explore fluorinated or heterocyclic analogs to enhance bioavailability .
-
In Vivo Efficacy: Evaluate pharmacokinetics in primate models for neurodegenerative disease applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume